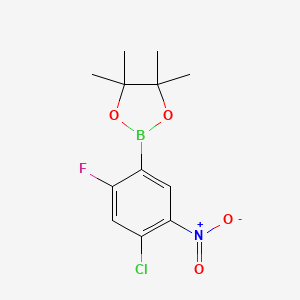
2-(4-Chloro-2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multiple steps and various chemical reactions. For example, the synthesis of “4-chloro-2-fluoro-5-nitroacetophenone” involves acetylating amino protection, Friedel-crafts acylation reaction, hydrolysis reaction, Sandmeyer reaction, and finally nitration . The raw materials are easily obtained, the reaction conditions are not demanding, side reactions are minimal, and the yield is high .Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. The related compound “2-(4-Chloro-5-fluoro-2-nitrophenoxy)phenol” has a molecular formula of CHClFNO and an average mass of 283.640 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are complex and involve multiple steps. As mentioned earlier, the synthesis of “4-chloro-2-fluoro-5-nitroacetophenone” involves several reactions including acetylation, Friedel-crafts acylation, hydrolysis, Sandmeyer reaction, and nitration .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For the related compound “2-(4-Chloro-5-fluoro-2-nitrophenoxy)phenol”, it has a molecular formula of CHClFNO and an average mass of 283.640 Da .Wissenschaftliche Forschungsanwendungen
Photoluminescent Polymers for Explosive Detection
One application of related compounds is in the detection of nitroaromatic explosives, leveraging the fluorescence quenching efficiency of polymers containing metalloles. These materials are synthesized for detecting molecules like nitrobenzene and TNT, demonstrating potential use in security and environmental monitoring (H. Sohn, M. Sailor, D. Magde, & W. Trogler, 2003).
Synthesis of Boron-Containing Stilbenes
Research into the synthesis of pinacolylboronate-substituted stilbenes has shown the creation of boron-containing polyenes. This technique uses similar boronate compounds to synthesize materials for LCD technology and investigates their potential in treating neurodegenerative diseases (B. Das, S. Mahalingam, Sasmita Das, N. Hosmane, & Todd Evans, 2015).
NIR Electrochemical Fluorescence Switching
Another application is the development of near-infrared (NIR) emissive polymethine dyes, which show reversible electrochemical fluorescence switching. These findings suggest applications in optical data storage and sensing technologies (Seogjae Seo, S. Pascal, Chihyun Park, K. Shin, Xu Yang, O. Maury, B. D. Sarwade, C. Andraud, & Eunkyoung Kim, 2014).
Fluorescent Solvatochromic Dyes
Research into π-extended fluorene derivatives, including those with nitro groups, has led to the development of fluorescent dyes that exhibit high fluorescence quantum yields and solvatochromism. Such compounds have potential applications in materials science and sensor technologies (Hidehiro Kotaka, G. Konishi, & K. Mizuno, 2010).
Cooperative Motion in Amorphous Polymers
Studies on azo polymers for reversible optical storage have demonstrated the cooperative motion of polar side groups in amorphous polymers, suggesting applications in optical data storage and photonics (X. Meng, A. Natansohn, C. Barrett, & P. Rochon, 1996).
Eigenschaften
IUPAC Name |
2-(4-chloro-2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClFNO4/c1-11(2)12(3,4)20-13(19-11)7-5-10(16(17)18)8(14)6-9(7)15/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKDZYZZKTUJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2970188.png)
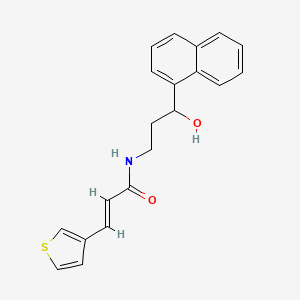
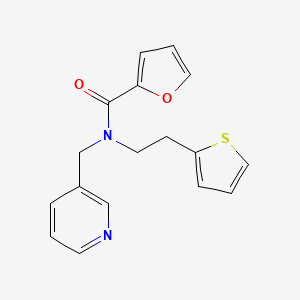

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2970192.png)

![3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2970197.png)
![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide](/img/structure/B2970198.png)
![6-Amino-3-propan-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2970199.png)
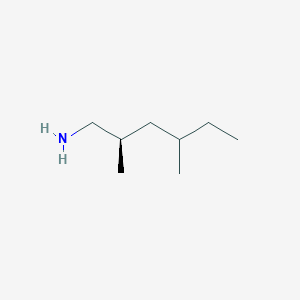
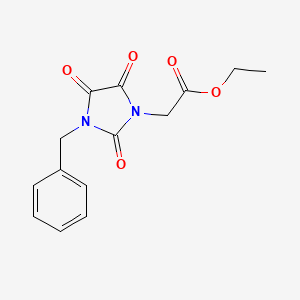
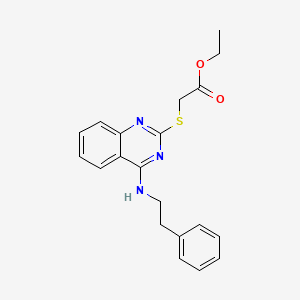
![3-methyl-6-phenyl-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2970208.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2970209.png)